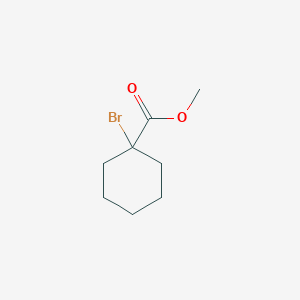

Methyl 1-bromocyclohexanecarboxylate

Description

Historical Context and Discovery

The development of this compound as a synthetic reagent traces its origins to the broader evolution of halogenated carboxylic acid derivatives and their applications in organic synthesis. The compound's preparation methodology draws heavily from the Hell-Volhard-Zelinsky halogenation reaction, a classical transformation developed in the late 19th century by German chemists Carl Magnus von Hell and Jacob Volhard, along with Russian chemist Nikolay Zelinsky. This fundamental reaction provided the theoretical framework for introducing halogen atoms at the alpha position of carboxylic acids, which subsequently enabled the development of more sophisticated halogenated building blocks like this compound. The specific synthesis of this cyclohexane derivative represents an adaptation of the traditional Hell-Volhard-Zelinsky methodology, where cyclohexanecarboxylic acid serves as the starting material and undergoes bromination followed by esterification to yield the target compound. Historical documentation indicates that the improved preparation methods for related compounds, such as methyl 3-oxo-1-cyclohexene-1-carboxylate, directly utilized this compound as a key intermediate, highlighting its importance in the development of cyclohexene-based synthetic methodologies during the 1980s. The systematic study of this compound's reactivity patterns emerged alongside the broader understanding of organozinc chemistry and Reformatsky reactions, which provided new avenues for carbon-carbon bond formation using halogenated esters as precursors.

Significance in Organic Chemistry

This compound occupies a prominent position in modern synthetic organic chemistry due to its exceptional utility as a versatile building block for constructing complex molecular frameworks. The compound's significance stems primarily from its ability to participate in Reformatsky reactions, where it serves as a precursor for generating organozinc intermediates that can undergo nucleophilic addition to various electrophilic substrates. The structural arrangement of this compound, featuring both a reactive halogen and an ester functionality on a rigid cyclohexane scaffold, provides synthetic chemists with a unique platform for introducing six-membered ring systems into target molecules while simultaneously establishing new carbon-carbon bonds. Recent research has demonstrated the compound's exceptional utility in the synthesis of spiro-β-lactam structures, where the cyclohexane ring becomes incorporated into complex polycyclic architectures through carefully orchestrated reaction sequences. The double Reformatsky reaction protocol, which utilizes this compound as a key component, has emerged as a powerful methodology for constructing δ-hydroxy-β-ketoesters, compounds that serve as important intermediates in natural product synthesis and pharmaceutical development. Furthermore, the compound's ability to participate in complex-induced proximity effects, particularly when coordinated with pyridyl groups or bidentate amines, has opened new avenues for achieving high levels of chemoselectivity in multi-functional substrates, thereby addressing long-standing challenges in synthetic methodology development.

The spectroscopic and analytical characteristics of this compound have been extensively characterized, providing researchers with reliable identification parameters for synthetic applications. Comprehensive collision cross-section data has been compiled for various ionization modes, offering valuable information for mass spectrometric analysis and compound identification protocols. These analytical advances have facilitated the compound's integration into high-throughput screening platforms and automated synthesis protocols, further enhancing its significance in contemporary chemical research.

Current Research Landscape

The contemporary research landscape surrounding this compound reflects a dynamic field characterized by innovative synthetic methodologies and expanding applications across diverse areas of organic chemistry. Current investigations have focused extensively on the development of novel spiro compound synthesis strategies, with particular emphasis on the construction of bis(spiro-β-lactams) through the interaction of this compound with zinc metal and various bis-imine substrates. These research efforts have demonstrated that the compound can serve as a reliable precursor for generating complex polycyclic architectures with high levels of structural diversity and functional group tolerance. The mechanistic understanding of these transformations has been significantly advanced through spectroscopic and crystallographic analyses, which have provided detailed insights into the coordination behavior of organozinc intermediates and their subsequent reactivity patterns. Recent studies have also explored the compound's utility in constructing 16-aryl-15-oxadispiro[5.1.5.3]hexadecane-7,14-diones, highlighting its versatility in accessing structurally complex target molecules that would be challenging to prepare through alternative synthetic routes.

The development of enantioselective variants of Reformatsky reactions involving this compound represents another active area of contemporary research, with investigators exploring chiral catalyst systems that can impart asymmetric induction during carbon-carbon bond formation processes. These efforts have yielded promising results in the synthesis of optically active compounds, particularly in the context of pharmaceutical intermediate preparation and natural product total synthesis. Additionally, recent research has demonstrated the compound's compatibility with various functional groups and its tolerance for diverse reaction conditions, making it an attractive building block for complex molecule synthesis in both academic and industrial settings. The integration of this compound into automated synthesis platforms and flow chemistry protocols has also emerged as a significant research direction, reflecting the broader trend toward process intensification and sustainable manufacturing practices in the chemical industry.

Contemporary analytical developments have enhanced the characterization and quality control aspects of this compound research, with advanced spectroscopic techniques providing unprecedented insight into reaction mechanisms and product identification. These technological advances have facilitated more rigorous structure-activity relationship studies and have enabled researchers to optimize reaction conditions with greater precision and reliability.

Properties

IUPAC Name |

methyl 1-bromocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWRVPVPLQMTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393248 | |

| Record name | Methyl 1-bromocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3196-23-4 | |

| Record name | Methyl 1-bromocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-bromocyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-bromocyclohexanecarboxylate can be synthesized through the bromination of methyl cyclohexanecarboxylate. This process typically involves the use of bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-bromocyclohexanecarboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include hydroxide ions (OH(^-)), alkoxide ions (RO(^-)), and amines (RNH(_2)).

Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

Reformatsky Reaction: This compound is used in the Reformatsky reaction, where it reacts with zinc and aldehydes or ketones to form β-hydroxy esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether or tetrahydrofuran (THF).

Reformatsky Reaction: Zinc dust in the presence of an aldehyde or ketone, often in solvents like benzene or toluene.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

Reduction: The primary product is the corresponding alcohol.

Reformatsky Reaction: The major product is a β-hydroxy ester.

Scientific Research Applications

Methyl 1-bromocyclohexanecarboxylate is a chemical compound with a variety of applications in organic synthesis. It has the molecular formula and a molecular weight of 221.09200 .

Chemical Properties

- SMILES string: COC(=O)C1(Br)CCCCC1

- InChI: 1S/C8H13BrO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3

- Density: 1.39 g/mL at 25ºC

- Boiling Point: 115-116ºC at 19 mm Hg

- Flash Point: 222 °F

- Index of Refraction: n20/D 1.493

Applications

- Synthesis of Methyl 3-oxo-1-cyclohexene-1-carboxylate: this compound can be used in the preparation of methyl 3-oxo-1-cyclohexene-1-carboxylate .

- Reformatsky Reactions: It is utilized in the Reformatsky synthesis of 16-aryl-15-oxadispiro[5.1.5.3]hexadecane-7,14-diones . It reacts with zinc and substituted chalcones to yield spiro-3,4-dihydropyran-2-one derivatives .

- Grignard Reagents and Transition Metal Catalysis: It is useful in Grignard reactions and as a precursor in transition metal-catalyzed coupling reactions .

Safety Information

This compound is classified as a hazardous material. It is important to use appropriate personal protective equipment (PPE) such as faceshields, gloves, goggles, and type ABEK respirators when handling this chemical .

Mechanism of Action

The mechanism of action of methyl 1-bromocyclohexanecarboxylate in chemical reactions primarily involves the nucleophilic attack on the carbon atom bonded to the bromine. This leads to the displacement of the bromine atom and the formation of new carbon-heteroatom bonds. In biological systems, the brominated ester may interact with enzymes or receptors, potentially inhibiting their activity by forming covalent bonds with active site residues .

Comparison with Similar Compounds

Methyl 1-Bromocyclopentanecarboxylate

- Structure : Cyclopentane ring instead of cyclohexane.

- Reactivity : Forms Reformatsky reagents but produces spiro-cyclopentane β-lactams (54–84% yields) instead of cyclohexane-based products. The smaller ring size reduces steric hindrance but may limit ring stability in downstream reactions .

- Applications : Used for synthesizing five-membered spiro-β-lactams, which exhibit distinct biological activities compared to six-membered analogs .

Methyl 2-Bromo-1-cyclohexene-1-carboxylate

- Structure : Contains a conjugated double bond in the cyclohexene ring.

- Reactivity : Undergoes hydrolysis to 2-bromo-1-cyclohexene-1-carboxylic acid (92% yield) . The double bond enhances electrophilicity, favoring addition reactions, but reduces stability in oxidative conditions compared to the saturated cyclohexane derivative .

- Applications : Intermediate for unsaturated carboxylic acids, useful in polymer chemistry.

Methyl 1-(4-Bromophenyl)cyclohexane-1-carboxylate (CAS 1282589-52-9)

- Structure : Aromatic 4-bromophenyl substituent on the cyclohexane ring.

- Reactivity : The electron-withdrawing bromophenyl group alters electronic effects, directing reactions to the aromatic ring (e.g., Suzuki couplings) rather than the cyclohexane bromine .

- Applications : Building block for aryl-substituted cyclohexanes in drug discovery .

Methyl 1-Amino-4-methylcyclohexanecarboxylate

- Structure: Amino and methyl substituents replace bromine.

- Reactivity: The amino group enables nucleophilic reactions (e.g., amide bond formation), diverging from the electrophilic bromine in the parent compound .

- Applications : Precursor for functionalized cyclohexanes in medicinal chemistry .

Comparative Data Table

Key Research Findings

- Reformatsky Reactivity : this compound-derived Reformatsky reagents add to bis-imines and pyrazolone derivatives, forming spiroazetidin-2-ones with analgesic activity .

- Ring Size Effects : Cyclopentane analogs yield smaller spiro-β-lactams with lower thermal stability compared to cyclohexane-based products .

Biological Activity

Methyl 1-bromocyclohexanecarboxylate (CAS No. 3196-23-4) is a brominated ester with potential applications in organic synthesis and medicinal chemistry. Its biological activity has been explored through various studies, particularly in the context of its reactivity and effects on biological systems. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₈H₁₃BrO₂

- Molecular Weight : 221.09 g/mol

- Density : 1.39 g/mL at 25°C

- Boiling Point : 115-116°C

- Flash Point : 222°F

Synthetic Applications

This compound is primarily utilized in the Reformatsky reaction, where it acts as a reagent to form various spirocyclic compounds. This reaction has been shown to yield significant products with potential biological activities, particularly against cancer cell lines.

Table 1: Overview of Synthetic Reactions Involving this compound

| Reaction Type | Product Description | Yield (%) |

|---|---|---|

| Reformatsky Reaction | Spiro-3,4-dihydropyran-2-one derivatives | 69-84 |

| Reaction with N,N-bis(arylmethylidene)benzidines | Bis-spiro-cyclohexane-β-lactams | 54-91 |

Anticancer Properties

Recent studies have indicated that derivatives synthesized from this compound exhibit promising anticancer activity. For instance, spirocyclic β-lactams derived from this compound have shown significant cytotoxicity against breast cancer cell lines.

Case Study Findings:

- A study demonstrated that specific spirocyclic compounds derived from this compound had IC₅₀ values comparable to standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Antibacterial Activity

The antibacterial properties of derivatives synthesized from this compound have also been explored. The incorporation of metal nanoparticles in the synthesis process has been shown to enhance the antibacterial efficacy of these compounds.

Research Insights:

- A combination of spirocyclic β-lactams with superparamagnetic iron oxide nanoparticles exhibited improved antibacterial activity compared to their non-complexed counterparts .

The proposed mechanism for the biological activity of this compound derivatives involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. The specific interactions at the molecular level are still under investigation, but preliminary data suggests that these compounds may interfere with cellular signaling pathways critical for tumor growth.

Safety and Handling

This compound is classified as hazardous. It requires careful handling due to its corrosive nature and potential health risks upon exposure.

Safety Data Sheet Highlights:

Q & A

Q. What are the common synthetic routes for preparing methyl 1-bromocyclohexanecarboxylate, and what safety precautions are critical during synthesis?

- Methodological Answer : The compound is typically synthesized via esterification of 1-bromocyclohexanecarboxylic acid using methanol under acidic catalysis or through nucleophilic substitution of methyl cyclohexanecarboxylate derivatives with brominating agents (e.g., NBS or PBr₃). Safety protocols include using explosion-proof equipment, grounding containers to prevent static discharge, and wearing flame-resistant lab coats and face shields due to its flammability (H226 hazard) .

Q. How should researchers characterize the purity and identity of this compound?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) to verify molecular weight and purity, complemented by - and -NMR to confirm structural integrity. Elemental analysis ensures stoichiometric consistency. For novel derivatives, single-crystal X-ray diffraction (e.g., using OLEX2 or SHELXL) provides definitive structural validation .

Q. What are the key safety considerations when handling this compound in the lab?

- Methodological Answer : Work in a fume hood with explosion-proof ventilation. Avoid contact with strong oxidizers and bases to prevent hazardous reactions. Immediate first aid for skin exposure involves thorough washing with soap and water; inhalation requires fresh air and medical attention. Static discharge prevention tools (e.g., non-sparking tools) are mandatory .

Advanced Research Questions

Q. How does this compound participate in intramolecular cyclization reactions, and what mechanistic insights are critical for optimizing yields?

- Methodological Answer : The bromine atom acts as a leaving group in Reformatsky-type reactions, enabling nucleophilic attack on carbonyl groups. For example, in spiroheterocycle synthesis (e.g., azetidin-2-ones), reaction kinetics can be studied via -NMR to track intermediate formation. Optimize solvent polarity (e.g., THF vs. DMF) and temperature to stabilize transition states .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., yields, byproducts) involving this compound?

- Methodological Answer : Discrepancies often arise from trace moisture or impurities in reagents. Conduct control experiments with rigorously dried solvents (e.g., molecular sieves) and purified starting materials. Use high-resolution LC-MS to identify byproducts and adjust stoichiometry or catalyst loading (e.g., Zn or Cu catalysts) to suppress side reactions .

Q. How can researchers leverage crystallographic tools to resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Utilize OLEX2 for structure solution and SHELXL for refinement, particularly for chiral centers or conformational isomers. For low-quality crystals, synchrotron X-ray sources improve resolution. Pair crystallographic data with DFT calculations to validate electronic environments and hydrogen-bonding networks .

Q. What advanced applications exist for this compound in medicinal chemistry or material science?

- Methodological Answer : The compound serves as a precursor for bioactive β-lactams and spiroheterocycles. Explore its use in catalytic asymmetric synthesis (e.g., organocatalyzed Michael additions) or as a building block for polymer crosslinking agents. In enzyme studies, modify the cyclohexane ring to probe substrate specificity in esterase-catalyzed hydrolyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.